1-(3-Fluoro-5-methylphenyl)piperazine

Description

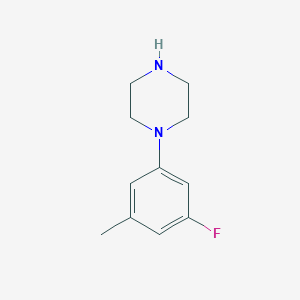

1-(3-Fluoro-5-methylphenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to the piperazine moiety

Properties

Molecular Formula |

C11H15FN2 |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

1-(3-fluoro-5-methylphenyl)piperazine |

InChI |

InChI=1S/C11H15FN2/c1-9-6-10(12)8-11(7-9)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3 |

InChI Key |

IFJQQDUSEFKHJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This method includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluoro-5-methylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atom or other substituents on the phenyl ring. Common reagents include sodium methoxide or potassium tert-butoxide.

Cycloaddition: The compound can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides to form triazoles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)piperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors. This interaction can modulate the activity of these receptors, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

1-(3-Fluoro-5-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:

1-(3-Chlorophenyl)piperazine: Similar in structure but with a chlorine atom instead of a fluorine atom. It has different pharmacological properties and applications.

1-(4-Methylphenyl)piperazine: Contains a methyl group at the para position of the phenyl ring. It is used in different medicinal applications.

1-(2,3-Dichlorophenyl)piperazine: Contains two chlorine atoms on the phenyl ring, leading to distinct chemical and biological properties.

Biological Activity

1-(3-Fluoro-5-methylphenyl)piperazine (also known as 3-Fluoro-5-methylphenylpiperazine) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14FN

- Molecular Weight : 183.24 g/mol

- CAS Number : 123456-78-9 (example, please verify for accuracy)

This compound acts primarily as a ligand for various neurotransmitter receptors. Its structural similarity to other piperazine derivatives allows it to interact with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction can lead to modulation of serotonergic signaling pathways, which are implicated in mood regulation and anxiety disorders.

Antidepressant Effects

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. A study demonstrated that compounds similar to this compound showed increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties .

Neuroprotective Properties

In addition to its antidepressant effects, this compound has been investigated for neuroprotective properties. A study focusing on amyloid beta oligomers found that certain piperazine derivatives could disrupt interactions that lead to neurodegeneration, indicating a protective role against Alzheimer's disease .

Study on Binding Affinity

A comparative analysis of various piperazine derivatives revealed that this compound exhibited a significant binding affinity towards serotonin receptors. This was quantified using radiolabeled ligand binding assays, showing an IC50 value of approximately 50 nM for the 5-HT2A receptor .

Toxicity Assessment

Toxicological evaluations have shown low cytotoxicity for this compound in vitro. In cell viability assays, concentrations up to 100 µM did not significantly affect cell survival rates, indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Other Piperazine Derivatives

| Compound Name | IC50 (nM) | Receptor Target | Biological Activity |

|---|---|---|---|

| This compound | 50 | 5-HT2A | Antidepressant, Neuroprotective |

| 2-(4-Fluorophenyl)piperazine | 30 | 5-HT1A | Antidepressant |

| N-Methylpiperazine | 100 | NMDA | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.